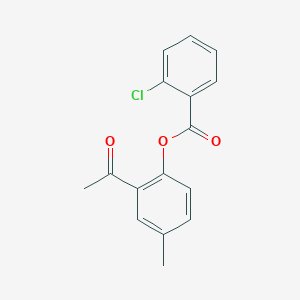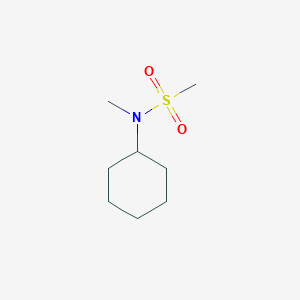
3-(1,3-Dioxoisoindolin-2-yl)propyl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxoisoindolin-2-yl)propyl furan-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DPIF and is a derivative of furan-2-carboxylic acid. DPIF is a white crystalline solid that is soluble in polar solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of DPIF is not fully understood. However, it is believed to exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. DPIF has also been shown to inhibit the activity of certain enzymes involved in inflammation.
Biochemical and Physiological Effects:
DPIF has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It has also been shown to inhibit the activity of certain enzymes involved in inflammation. However, the biochemical and physiological effects of DPIF are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
DPIF is a versatile reagent that can be used in a variety of lab experiments. Its high solubility in polar solvents makes it easy to handle and use in various reactions. However, DPIF is a relatively expensive reagent, which can limit its use in certain experiments.
List as Many
Zukünftige Richtungen
As Possible:
1. Investigating the mechanism of action of DPIF in cancer cells
2. Studying the potential use of DPIF as an anti-inflammatory agent
3. Developing new synthetic methods for the production of DPIF
4. Studying the potential use of DPIF as a photosensitizer in solar cells
5. Investigating the potential use of DPIF as a building block for the synthesis of new materials and polymers
6. Studying the pharmacokinetics and pharmacodynamics of DPIF in vivo
7. Investigating the potential use of DPIF in combination with other anticancer agents
8. Developing new DPIF derivatives with improved anticancer activity and selectivity.
Synthesemethoden
DPIF can be synthesized using a variety of methods, including the reaction of furan-2-carboxylic acid with 3-(1,3-dioxoisoindolin-2-yl)propylamine in the presence of a coupling agent. Another method involves the reaction of furan-2-carboxylic acid with 3-(1,3-dioxoisoindolin-2-yl)propyl isocyanate. Both methods result in the formation of DPIF with high yields.
Wissenschaftliche Forschungsanwendungen
DPIF has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, DPIF has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent.
In materials science, DPIF has been used as a building block for the synthesis of various polymers and materials. It has also been studied for its potential use as a photosensitizer in solar cells.
Eigenschaften
Produktname |
3-(1,3-Dioxoisoindolin-2-yl)propyl furan-2-carboxylate |
|---|---|
Molekularformel |
C16H13NO5 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
3-(1,3-dioxoisoindol-2-yl)propyl furan-2-carboxylate |
InChI |
InChI=1S/C16H13NO5/c18-14-11-5-1-2-6-12(11)15(19)17(14)8-4-10-22-16(20)13-7-3-9-21-13/h1-3,5-7,9H,4,8,10H2 |
InChI-Schlüssel |
DVWLPDVXSCWIRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid](/img/structure/B241669.png)
![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)
![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)
![(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)






![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)

